Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride
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Overview
Description
Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: is a complex organic compound with the molecular formula C30-H28-Cl-F3-N4-O2.2Cl-H and a molecular weight of 641.99
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization, chromatography, or other techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways .
Medicine
The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against certain diseases or as a lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Quinoline derivatives: Compounds with similar quinoline moieties but different functional groups.
Anthranilate derivatives: Compounds with similar anthranilate structures but different substituents.
Uniqueness
What sets Piperazineethanol, 4-(3-chloro-o-tolyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride apart is its combination of functional groups and structural features.
Properties
CAS No. |
55300-41-9 |
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Molecular Formula |
C30H30Cl3F3N4O2 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C30H28ClF3N4O2.2ClH/c1-20-24(31)6-4-8-28(20)38-15-13-37(14-16-38)17-18-40-29(39)23-5-2-3-7-25(23)36-26-11-12-35-27-19-21(30(32,33)34)9-10-22(26)27;;/h2-12,19H,13-18H2,1H3,(H,35,36);2*1H |
InChI Key |
IEPAXIPFDBTIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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